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molecular formula C10H18N4O2 B1332174 Tert-butyl 3-azidopiperidine-1-carboxylate CAS No. 129888-61-5

Tert-butyl 3-azidopiperidine-1-carboxylate

Cat. No. B1332174
M. Wt: 226.28 g/mol
InChI Key: IKEDNWKXANROGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05932606

Procedure details

Lithium azide (1.35 g, 27.6 mmol) was added to a solution of 3-methanesulfonyloxy-N-t-butoxycarbonylpiperidine (1.54 g, 5.51 mmol) in DMF (20 ml) and the resulting mixture heated at 60° C. for 48 h. Removal of the solvent in vacuo and chromatographic purification (3:1 hexane/ethyl acetate) of the residue afforded the title compound. 1H NMR (CDCl3) d 1.46 (s, 9 H), 1.75 (m, 2 H), 1.96 (m, 2 H), 3.13 (br s, 1 H), 3.46 (m, 2 H), 3.57 (m, 2 H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Li+].CS(O[CH:10]1[CH2:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]1)(=O)=O>CN(C=O)C>[N:1]([CH:14]1[CH2:15][CH2:10][CH2:11][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:13]1)=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Li+]
Name
Quantity
1.54 g
Type
reactant
Smiles
CS(=O)(=O)OC1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
in vacuo and chromatographic purification (3:1 hexane/ethyl acetate) of the residue

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1CN(CCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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